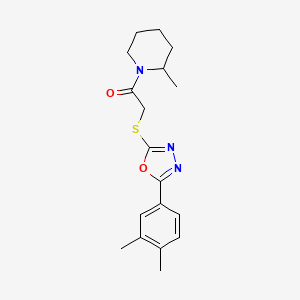
2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole ring often involves cyclization reactions and interactions with various chemical reagents. For instance, the synthesis of similar compounds has been reported through reactions involving intermediates like hydrazides and thiols or through the action of aqueous KOH on hydroxamic acids to form substituted 1,2,5-oxadiazoles. These methodologies highlight the versatility of approaches in synthesizing oxadiazole derivatives, which can serve as a foundation for the synthesis of the target compound (Xu et al., 2005); (Potkin et al., 2012).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule and how this affects its properties and reactivity. Compounds like the one under study often exhibit interesting conformational and geometric features due to their heterocyclic frameworks. For example, the arrangement of the 1,3,4-oxadiazole ring and its dihedral angles with adjacent rings can significantly influence its chemical behavior and interactions with other molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely dictated by the functional groups present and the overall molecular architecture. The presence of the 1,3,4-oxadiazole ring, for instance, can impart specific reactivity patterns, enabling the compound to participate in a variety of chemical transformations, including cycloaddition reactions, which could be explored for synthesizing new derivatives or for applications in material science (TsugeOtohiko et al., 1980).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Heterocyclic Rearrangement and Synthesis : Research led by Potkin et al. (2012) explored the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles. This process involves heterocyclic rearrangement, demonstrating the chemical flexibility and potential applications in synthetic chemistry of compounds like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis and Antimicrobial Activity : Fuloria et al. (2009) synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, evaluating their antibacterial and antifungal activities. This study highlights the potential of oxadiazole derivatives, including compounds with 1,3,4-oxadiazol-2-ylthio moieties, in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Pharmacological Applications
Anticancer Potential : Abu‐Hashem and Aly (2017) synthesized novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, showing promising anti-tumor activities. This research suggests the potential use of compounds with 1,3,4-oxadiazole moieties in developing anticancer agents (Abu‐Hashem & Aly, 2017).
Anticandidal and Cytotoxic Effects : Kaplancıklı et al. (2014) explored the anticandidal activity and cytotoxicity of tetrazole derivatives, including compounds similar to the one , highlighting their potential in treating fungal infections with minimal toxicity (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Material Science and Chemical Engineering
- Molecular Wires and Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with potential applications as molecular wires in material science, emphasizing the significance of these compounds in developing advanced materials with unique optoelectronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).
Propriétés
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPYGQBVBLWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


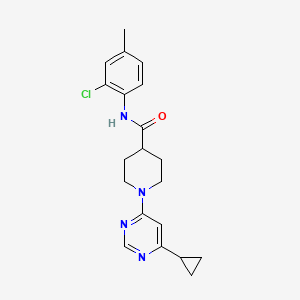
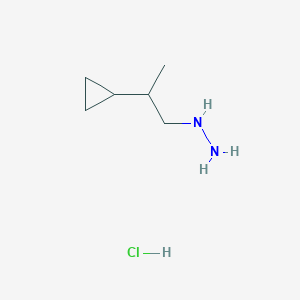
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)
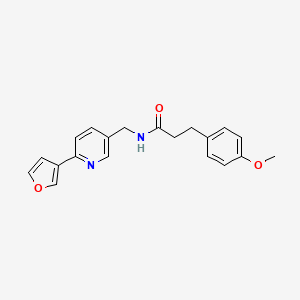

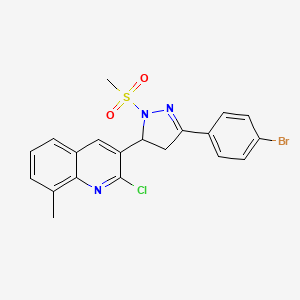
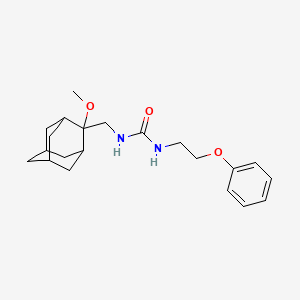
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)